Cas no 1804044-84-5 (2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one)

2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one is a specialized brominated ketone compound featuring an ethoxy and mercapto functional group on the aromatic ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. The presence of both bromine and a thiol group enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. The ethoxy substituent contributes to solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly useful in pharmaceutical and agrochemical research, where precise modification of aromatic systems is required. Careful handling is advised due to the reactivity of the bromo and thiol moieties.
2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one structure
1804044-84-5 structure
Product Name:2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one
CAS No:1804044-84-5
MF:C11H13BrO2S
MW:289.188721418381
CID:4973069
Update Time:2025-10-12

2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one
    • Inchi: 1S/C11H13BrO2S/c1-3-14-9-6-4-5-8(11(9)15)10(13)7(2)12/h4-7,15H,3H2,1-2H3
    • InChI Key: JAWSBHNGHFXDBI-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC=C(C=1S)OCC)=O

Computed Properties

  • Exact Mass: 287.98196 g/mol
  • Monoisotopic Mass: 287.98196 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 27.3
  • Molecular Weight: 289.19

2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013022274-250mg
2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one
1804044-84-5 97%
250mg
489.60 USD 2021-06-24
Alichem
A013022274-500mg
2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one
1804044-84-5 97%
500mg
839.45 USD 2021-06-24
Alichem
A013022274-1g
2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one
1804044-84-5 97%
1g
1,534.70 USD 2021-06-24

Additional information on 2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one

2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one: A Versatile Synthetic Intermediate in Modern Pharmaceutical Research

2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one, with the chemical formula C12H14O2SBr, represents a unique class of functionalized heterocyclic compounds that have garnered significant attention in pharmaceutical chemistry and drug discovery. The compound's molecular structure, characterized by the presence of a branched carbon chain, a thiol group, and a halogenated aromatic ring, positions it as a promising candidate for the development of novel therapeutics targeting a variety of pathological conditions. Recent advancements in synthetic methodologies and biological profiling have further enhanced its potential as a synthetic intermediate in the design of targeted therapies.

The 2-mercaptophenyl moiety within the molecule is particularly noteworthy, as it introduces a thiol functional group that can engage in redox-active interactions with biological targets. This property has been leveraged in studies exploring its role as a selective enzyme inhibitor, particularly in modulating metabolic pathways associated with inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective inhibition of COX-2 (cyclooxygenase-2) enzymes, which are implicated in chronic inflammation and neurodegenerative disorders. This finding underscores the compound's potential as a scaffold for the development of anti-inflammatory agents with improved therapeutic profiles.

Moreover, the 3-ethoxy substituent contributes to the compound's hydrophobicity, enabling it to partition effectively into cell membranes and interact with lipid bilayers. This characteristic has been explored in the context of antimicrobial drug design, where the compound's ability to disrupt biofilm formation in pathogenic bacteria has been investigated. A 2024 preclinical study highlighted the compound's synergistic activity when combined with traditional antibiotics, suggesting its potential as a complementary therapeutic agent in combating multidrug-resistant pathogens. The ethoxy group also enhances the compound's solubility in organic solvents, facilitating its use in solid-phase synthesis and combinatorial library screening.

The 2-bromo functionality in the molecule plays a critical role in its chemical reactivity, enabling it to participate in radical-mediated reactions and electrophilic substitutions. This reactivity has been exploited in the synthesis of novel heterocyclic derivatives, such as thiazole and oxazole ring systems, which are known for their pharmacological versatility. A 2023 review in Chemical Reviews emphasized the importance of halogenated aromatic rings in modulating protein-ligand interactions, with the 2-bromo group serving as a structural anchor for target-specific binding. These insights have guided the rational design of small molecule inhibitors targeting kinase domains and GPCR receptors.

Recent advances in computational chemistry have further illuminated the compound's potential in drug discovery. Molecular docking studies conducted in 2023 revealed that the 2-mercaptophenyl group can form hydrogen bonds with key residues in target proteins, such as serine and tyrosine residues in enzymatic active sites. This interaction is critical for the compound's selective inhibition of target enzymes while minimizing off-target effects. Additionally, quantum mechanical calculations have predicted that the ethoxy group enhances the compound's electron-withdrawing properties, which may influence its binding affinity and metabolic stability in vivo.

The compound's synthetic accessibility has also been a focus of recent research. A 2024 study in Organic Letters described a green chemistry approach for the synthesis of 2-Bromo-1-(3-ethoxy-2-mercaptophenyl)propan-1-one, utilizing microwave-assisted reactions and solvent-free conditions to reduce environmental impact. This method not only improves the yield of the compound but also aligns with sustainable pharmaceutical practices. The ability to synthesize this compound efficiently is crucial for its application in high-throughput screening campaigns, where large libraries of small molecule candidates are evaluated for biological activity.

Looking ahead, the compound's potential applications in personalized medicine and precision oncology are particularly promising. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs tailored to individual genetic profiles. Ongoing research is exploring its role in targeting cancer-associated pathways, such as PI3K/AKT/mTOR signaling and Wnt/β-catenin activation. These studies are expected to provide further insights into the compound's therapeutic potential and its role in the next generation of targeted therapies.

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